2-chloro-4-ethylquinoline
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Overview
Description
2-Chloro-4-ethylquinoline is a quinoline derivative with the molecular formula C11H10ClN. It is a nitrogen-containing heterocyclic compound that features a chlorine atom at the second position and an ethyl group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-ethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or nano ZnO are gaining popularity due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Chloro-4-ethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, catalysts, and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-chloro-4-ethylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the fragmentation of bacterial DNA, ultimately causing cell death .
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the ethyl group at the fourth position.
4-Ethylquinoline: Lacks the chlorine atom at the second position.
2-Methyl-4-ethylquinoline: Has a methyl group instead of a chlorine atom at the second position
Uniqueness: 2-Chloro-4-ethylquinoline is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Biological Activity
2-Chloro-4-ethylquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClN, with a molecular weight of approximately 169.62 g/mol. The compound features a quinoline ring structure, characterized by a benzene ring fused to a pyridine ring, with a chlorine atom at the 2-position and an ethyl group at the 4-position. This unique structure contributes to its biological reactivity and potential applications in medicinal chemistry.
1. Interaction with DNA and Proteins:
this compound has been shown to form stable complexes with DNA and proteins, which is crucial for its biological activity. It inhibits enzymes involved in DNA replication and repair, particularly topoisomerases, leading to cell death. This mechanism is significant in the context of cancer therapy, as it may hinder the proliferation of cancer cells.
2. Enzyme Inhibition:
The compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are essential for drug metabolism, and their inhibition can affect the pharmacokinetics of co-administered drugs, making this compound relevant in pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial DNA synthesis.
Anticancer Potential
The compound's ability to inhibit topoisomerases suggests it may have anticancer properties. Studies have demonstrated that derivatives of quinoline compounds often show activity against different cancer cell lines, indicating that this compound could be developed into a therapeutic agent for cancer treatment .
Case Studies
A study conducted on the genotoxicity of various compounds highlighted that certain quinoline derivatives, including this compound, were evaluated for their potential to induce DNA damage in mammalian cell lines. The findings suggested that the compound could exhibit genotoxic effects at specific concentrations, warranting further investigation into its safety profile for pharmaceutical applications .
Comparative Analysis
A comparative analysis of similar quinoline derivatives revealed that many possess significant biological activities. Below is a summary table showcasing some related compounds and their respective activities:
Properties
IUPAC Name |
2-chloro-4-ethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOODJQDXUVJVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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